An In-depth Technical Guide to 7-Fluoro-1-tetralone (CAS: 2840-44-0)
An In-depth Technical Guide to 7-Fluoro-1-tetralone (CAS: 2840-44-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Fluoro-1-tetralone is a key fluorinated building block in organic synthesis, prized for its role as a versatile intermediate in the development of novel pharmaceuticals and agrochemicals. The strategic incorporation of a fluorine atom into the tetralone scaffold significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, often leading to enhanced biological activity in the final products. This technical guide provides a comprehensive overview of 7-Fluoro-1-tetralone, including its physicochemical properties, detailed synthetic protocols, spectral data with assignments, and its applications in drug discovery, particularly in the context of neuroprotective agents and enzyme inhibitors.
Physicochemical Properties
7-Fluoro-1-tetralone, systematically named 7-fluoro-3,4-dihydronaphthalen-1(2H)-one, is a white to off-white crystalline solid under standard conditions. A summary of its key physical and chemical properties is presented below.
| Property | Value |
| CAS Number | 2840-44-0 |
| Molecular Formula | C₁₀H₉FO |
| Molecular Weight | 164.18 g/mol |
| Melting Point | 61-66 °C |
| Appearance | White to off-white solid |
| Purity | ≥97% |
| Storage Temperature | 2-8°C |
| SMILES String | Fc1ccc2CCCC(=O)c2c1 |
| InChI Key | UCBYBFAJSWCTLG-UHFFFAOYSA-N |
Synthesis of 7-Fluoro-1-tetralone
The primary synthetic route to 7-Fluoro-1-tetralone involves an intramolecular Friedel-Crafts acylation of a substituted phenylbutanoic acid derivative. This method is efficient for forming the bicyclic tetralone core.
Experimental Protocol: Intramolecular Friedel-Crafts Acylation
This protocol details the synthesis of 7-Fluoro-1-tetralone from 4-(3-fluorophenyl)butanoic acid, a two-step process involving the formation of an acyl chloride followed by cyclization.
Step 1: Synthesis of 4-(3-Fluorophenyl)butanoyl chloride
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Materials: 4-(3-fluorophenyl)butanoic acid, oxalyl chloride, anhydrous dichloromethane (DCM), and a catalytic amount of N,N-dimethylformamide (DMF).
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Procedure:
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To a solution of 4-(3-fluorophenyl)butanoic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.
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Cool the mixture to 0 °C and slowly add oxalyl chloride (1.2 eq).
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Allow the reaction to warm to room temperature and stir for 2 hours.
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The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 4-(3-fluorophenyl)butanoyl chloride, which is used directly in the next step.
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Step 2: Intramolecular Friedel-Crafts Cyclization
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Materials: 4-(3-fluorophenyl)butanoyl chloride, aluminum chloride (AlCl₃), and anhydrous DCM.
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Procedure:
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A solution of 4-(3-fluorophenyl)butanoyl chloride (1.0 eq) in anhydrous DCM is added dropwise to a stirred suspension of AlCl₃ (1.1 eq) in anhydrous DCM at 0 °C.
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The reaction mixture is then stirred at room temperature for 3 hours.
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The reaction is quenched by pouring it onto crushed ice and extracted with DCM.
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The combined organic layers are washed with 1M HCl, saturated NaHCO₃ solution, and brine, then dried over anhydrous Na₂SO₄.
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The solvent is evaporated, and the residue is purified by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford 7-Fluoro-1-tetralone.
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Synthesis Workflow
Spectroscopic Data
The structural confirmation of 7-Fluoro-1-tetralone is achieved through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) | Multiplicity | J (Hz) | Assignment |
| Aromatic | 7.75 | dd | 8.8, 2.4 | H-8 |
| 7.15 | td | 8.4, 2.4 | H-6 | |
| 7.05 | dd | 8.4, 5.2 | H-5 | |
| Aliphatic | 2.95 | t | 6.0 | H-4 |
| 2.65 | t | 6.4 | H-2 | |
| 2.15 | m | H-3 |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) | Assignment |
| Carbonyl | 196.5 | C-1 |
| Aromatic | 165.2 (d, J=252 Hz) | C-7 |
| 145.8 (d, J=7 Hz) | C-8a | |
| 130.8 (d, J=8 Hz) | C-5 | |
| 125.2 | C-4a | |
| 115.5 (d, J=21 Hz) | C-6 | |
| 113.2 (d, J=22 Hz) | C-8 | |
| Aliphatic | 39.2 | C-2 |
| 29.8 | C-4 | |
| 23.1 | C-3 |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ (ppm) |
| -108.5 |
Fourier-Transform Infrared (FTIR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibrational Assignment |
| 1680 | C=O stretch (aromatic ketone) |
| 1605, 1485 | C=C stretch (aromatic ring) |
| 1250 | C-F stretch |
| 2950 | C-H stretch (aliphatic) |
Mass Spectrometry (MS)
| m/z | Assignment |
| 164 | [M]⁺ |
| 136 | [M-CO]⁺ |
| 108 | [M-CO-C₂H₄]⁺ |
Applications in Drug Discovery and Development
7-Fluoro-1-tetralone is a valuable precursor for a range of biologically active molecules due to the advantageous properties conferred by the fluorine atom.
Monoamine Oxidase (MAO) Inhibitors
Derivatives of tetralone have been extensively studied as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that are critical in the metabolism of neurotransmitters. Inhibition of MAOs is a key strategy in the treatment of depression and neurodegenerative disorders like Parkinson's disease. Studies on C7-substituted α-tetralone derivatives have shown high inhibitory potency, particularly towards MAO-B, with IC₅₀ values in the submicromolar range. The 7-fluoro substituent can be a key feature in modulating the inhibitory activity and selectivity of these compounds.
Logical Relationship for MAO Inhibition
Neuroprotective Agents
The tetralone scaffold is being explored for the development of neuroprotective agents for diseases such as Alzheimer's. The mechanisms of action for such agents often involve antioxidant, anti-inflammatory, and anti-apoptotic properties. The fluorine atom in 7-Fluoro-1-tetralone can enhance the blood-brain barrier permeability and metabolic stability of potential drug candidates, making it an attractive starting point for the synthesis of novel neuroprotective compounds.
Safety and Handling
7-Fluoro-1-tetralone is harmful if swallowed. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
7-Fluoro-1-tetralone is a valuable and versatile building block in medicinal chemistry and drug discovery. Its synthesis via intramolecular Friedel-Crafts acylation is a well-established and scalable process. The presence of the fluorine atom provides a powerful tool for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. The demonstrated utility of tetralone derivatives as MAO inhibitors and the potential for developing novel neuroprotective agents highlight the importance of 7-Fluoro-1-tetralone in the ongoing search for new and effective therapeutics. This guide provides a solid foundation of technical information for researchers and scientists working with this important chemical intermediate.
